molecular formula C9H11BrN2O B1446861 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 1820711-91-8

8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B1446861
CAS No.: 1820711-91-8
M. Wt: 243.1 g/mol
InChI Key: YEOCLMGLLJUOMF-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 5th position on the naphthyridine ring. It has a molecular formula of C9H11BrN2O and a molecular weight of 243.1 g/mol .

Biochemical Analysis

Biochemical Properties

8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites . Furthermore, this compound can modulate gene expression, impacting cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as kinases and nucleic acids, to exert its effects . By inhibiting kinase activity, it disrupts phosphorylation events that are crucial for cell signaling . Additionally, its binding to DNA and RNA can lead to changes in gene expression, affecting various cellular functions . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases like cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to its degradation . This degradation can affect its efficacy and the outcomes of in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for achieving the desired outcomes while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within the cell . These transport mechanisms are essential for ensuring that the compound reaches its target sites and exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of this compound is essential for optimizing its use in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the bromination of 5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

8-bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOCLMGLLJUOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1CCCN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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